molecular formula C11H18ClNO B6361940 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 855350-91-3

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride

Cat. No. B6361940
CAS RN: 855350-91-3
M. Wt: 215.72 g/mol
InChI Key: BPWLVNPKPABRGC-UHFFFAOYSA-N
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Description

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride, also known as BAMphenol, is a chemical compound that belongs to the class of phenols. It has a molecular formula of C11H18ClNO and a molecular weight of 215.71972 .


Chemical Reactions Analysis

Phenols, the class of compounds to which 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride belongs, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .

Scientific Research Applications

Unexpected Carbon Migration in Organic Synthesis

A study by Das et al. (2017) observed an unexpected migration of a ninhydrin carbon bearing a phenolic subunit when phenolic adducts of ninhydrin reacted with 2-aminophenol. This migration led to the formation of 2-(1,3-dioxoisoindolin-2-yl)phenyl benzoates, as confirmed by NMR spectroscopy and X-ray crystallographic analysis, highlighting a novel reaction pathway in organic synthesis (Das et al., 2017).

Catalytic Applications in Ethylene Oligomerization

Ngcobo and Ojwach (2017) reported on the synthesis of chelated NˆO (imino/amino)phenol nickel(II) complexes and their application in catalyzing ethylene oligomerization. The study showcases the potential of using such complexes as catalysts to produce significant yields of butenes and hexenes, demonstrating the utility of 2-{[(Butan-2-yl)amino]methyl}phenol derivatives in industrial chemical processes (Ngcobo & Ojwach, 2017).

Antimicrobial Activity of Derivatives

Research by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, derived from 3-[(2-Hydroxyphenyl)amino]butanoic acids. These compounds exhibited significant antimicrobial activity against various pathogens, indicating the potential of 2-{[(Butan-2-yl)amino]methyl}phenol derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Corrosion Inhibition in Acidic Environments

Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, for their potential in inhibiting corrosion of stainless steel in acidic environments. Their findings suggest that derivatives of 2-{[(Butan-2-yl)amino]methyl}phenol could serve as effective corrosion inhibitors, offering protection to metal surfaces in industrial applications (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

2-[(butan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-9(2)12-8-10-6-4-5-7-11(10)13;/h4-7,9,12-13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLVNPKPABRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride

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